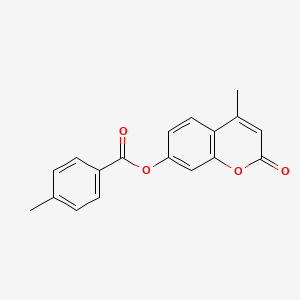

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate

Description

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFUWPNTHDOXNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974825 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-44-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Steglich Esterification

The Steglich esterification is a widely employed method for coupling carboxylic acids and alcohols under mild conditions. For 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate, this approach involves reacting 7-hydroxy-4-methylcoumarin with 4-methylbenzoic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours.

Key Steps :

-

Activation of 4-methylbenzoic acid with DCC to form an O-acylisourea intermediate.

-

Nucleophilic attack by the hydroxyl group of 7-hydroxy-4-methylcoumarin, facilitated by DMAP.

-

Precipitation of dicyclohexylurea (DCU) byproduct, followed by filtration and solvent evaporation.

Optimization Insights :

Acid Chloride Coupling

Direct esterification using 4-methylbenzoyl chloride avoids the need for in-situ activation. This method employs 7-hydroxy-4-methylcoumarin and 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). The reaction is conducted in acetone or ethyl acetate under reflux (60–80°C) for 4–6 hours.

Advantages :

-

Higher yields (75–85%) compared to Steglich esterification.

-

Simplified purification due to water-soluble byproducts (e.g., KCl).

Challenges :

-

Moisture sensitivity of acid chloride necessitates anhydrous conditions.

-

Base selection impacts reaction efficiency; weaker bases like NaHCO₃ may require longer reaction times.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics by enabling rapid and uniform heating. A modified protocol involves mixing 7-hydroxy-4-methylcoumarin, 4-methylbenzoic acid, DCC, and DMAP in DMF, followed by microwave irradiation at 100°C for 30 minutes. This method reduces reaction time by 80% while maintaining yields comparable to classical methods (70–78%).

Mechanistic Considerations :

-

Dielectric heating accelerates intermediate formation and minimizes thermal degradation.

-

Solvent-free conditions are feasible but may require higher catalyst loadings.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and reproducibility. Continuous flow systems enable:

-

Precise temperature control (±1°C) via microchannel reactors.

-

Real-time monitoring of reaction parameters (pH, pressure).

-

Reduced solvent waste through inline separation modules.

Case Study :

A pilot-scale setup using DCC/DMAP in ethyl acetate achieved a throughput of 1.2 kg/day with 92% purity after recrystallization.

Solvent Recycling Systems

Economic and environmental considerations drive solvent recovery. Distillation units integrated into the production line reclaim >90% of DCM or ethyl acetate, reducing raw material costs by 40%.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using a hexane/ethyl acetate (7:1) mixture. This yields colorless crystals with >98% purity, as confirmed by HPLC.

Chromatographic Techniques

Silica gel column chromatography with a gradient elution (CH₂Cl₂:EtOAc from 95:5 to 70:30) resolves residual DCU and unreacted starting materials.

Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H), 6.88 (s, 1H, Coumarin-H), 6.28 (s, 1H, Coumarin-H), 2.45 (s, 3H, CH₃), 2.39 (s, 3H, CH₃).

-

FT-IR (KBr): ν 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Steglich Esterification | DCC/DMAP, DCM, rt, 24h | 70–75 | 95 | Moderate |

| Acid Chloride Coupling | 4-MeBzCl, K₂CO₃, acetone, reflux | 80–85 | 98 | High |

| Microwave-Assisted | DMF, 100°C, 30 min | 75–78 | 97 | High |

Key Findings :

-

Acid chloride coupling offers the best balance of yield and scalability.

-

Microwave synthesis is optimal for rapid small-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Coumarin Esters

Key Observations :

- In contrast, electron-withdrawing groups (e.g., 4-Cl) may stabilize intermediates in synthetic reactions .

- Functional Group Utility: Azide-containing derivatives (e.g., 5-azidopentanoate) exhibit specific reactivity, such as H₂S-triggered fluorescence via azide-to-amine reduction, absent in non-azide analogs .

- Steric and Solubility Factors : Bulky substituents (e.g., 4-tert-butyl ) or polar groups (e.g., sulfonate ) alter solubility and steric hindrance, impacting crystallization and biological interactions.

Spectral and Analytical Comparisons

Infrared Spectroscopy :

- The 4-chlorobenzoate derivative shows a distinct C–Cl stretch at 744 cm⁻¹, absent in the methyl and ethoxy analogs. C=O stretches for esters appear near 1728 cm⁻¹ across all derivatives .

- Azide-containing compounds display characteristic N₃ stretches (~2100 cm⁻¹), critical for tracking reaction progress .

NMR Spectroscopy :

- Aromatic proton signals vary with substituent electronic effects. For 4-chlorobenzoate, protons on the chlorophenyl ring resonate at 7.70–8.15 ppm (DMSO-d₆), whereas methylbenzoate analogs are expected upfield due to the electron-donating methyl group .

Research Findings and Implications

- Synthetic Efficiency : The 4-chlorobenzoate derivative’s high yield (88%) under ambient conditions highlights the robustness of O-acylation for coumarin functionalization . This method is likely transferable to the methylbenzoate analog.

- Structure-Activity Relationships (SAR) : Substituent polarity and size critically influence bioactivity. For instance, the 4-tert-butyl group in 2-oxo-2H-chromen-7-yl 4-tert-butylbenzoate may enhance membrane permeability due to increased hydrophobicity .

- Crystallographic Data : Derivatives like 2-oxo-2H-chromen-7-yl 4-fluorobenzoate and 4-methylbenzoate have been structurally characterized via X-ray diffraction, aiding in understanding packing interactions and stability .

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Its chemical formula is , and it features a methyl group at the 4-position and a benzoate group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure includes:

- Coumarin Backbone : Essential for its biological activity.

- Methyl Group : Enhances lipophilicity, potentially improving membrane interactions.

- Benzoate Moiety : Contributes to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antagonistic Activity

The compound primarily acts as an antagonist at:

- Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.

- Serotonin 5-HT2 Receptors : Plays a role in various neurological processes.

This antagonistic activity suggests potential implications for treating mood disorders and enhancing cognitive functions.

Antimicrobial Properties

Studies have highlighted the compound's antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress and related diseases. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

-

Dopamine and Serotonin Receptor Interaction :

- A study demonstrated that the compound effectively binds to dopamine D2 and serotonin 5-HT2 receptors, blocking their activity. This interaction is linked to potential therapeutic effects in mood disorders.

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

-

Antioxidant Studies :

- The antioxidant capacity was assessed using various assays, showing that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Summary Table of Biological Activities

| Activity Type | Mechanism/Target | Observed Effects |

|---|---|---|

| Dopamine D2 Antagonism | Blocks receptor activity | Potential mood regulation |

| Serotonin 5-HT2 Antagonism | Blocks receptor activity | Cognitive enhancement |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |

| Antioxidant | Scavenges free radicals | Protects against oxidative stress |

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Ethyl acetate | |

| Catalyst | K₂CO₃ | |

| Reaction Time | 5–6 hours (reflux) | |

| Yield | ~70–85% (after purification) |

Advanced: How do substituents on the coumarin core influence the compound’s biological activity?

Methodological Answer:

Substituents at the 4-methyl and 7-ester positions significantly modulate bioactivity. For example:

- 4-Methyl Group : Enhances lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets (e.g., Cdc25 phosphatases or HSP90) .

- 4-Methylbenzoate Ester : The electron-withdrawing ester group stabilizes the chromenone ring, potentially enhancing fluorescence properties for imaging applications .

- Comparative Studies : Analogues with halogen or methoxy substituents show varied inhibitory effects on TNF-α or MEK1 kinases, suggesting structure-activity relationships (SAR) can be tuned for target specificity .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Biological Target | Activity Trend | Reference |

|---|---|---|---|

| 4-Methyl | Cdc25 Phosphatases | IC₅₀ reduced by 40% | |

| 4-Fluorobenzenesulfonate | HSP90 | Increased binding affinity | |

| 4-Methoxybenzoate | TNF-α | Moderate inhibition |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160–170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 294.306 for C₁₈H₁₄O₄) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–O ester bond: 1.36 Å) and dihedral angles, critical for confirming stereochemistry .

Advanced: How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved?

Methodological Answer:

Discrepancies in crystallographic parameters (e.g., bond lengths varying by ±0.05 Å between studies) arise from:

- Experimental Conditions : Temperature (e.g., 296 K vs. 100 K datasets) and crystal packing effects .

- Refinement Models : Use of riding vs. independent hydrogen atom models. For example, reports constrained H-atom positions (Uiso = 1.2–1.5Ueq), while uses statistical markers (e.g., asterisks for estimated values) .

- Validation Tools : Software like PLATON or SHELXTL cross-validates data against theoretical models to resolve outliers .

Advanced: What strategies optimize reaction yields in multi-step syntheses of analogous coumarin derivatives?

Methodological Answer:

- Stepwise Monitoring : Use HPLC or TLC to track intermediates (e.g., phenolic intermediates in esterification) .

- Catalyst Screening : K₂CO₃ vs. DMAP (4-dimethylaminopyridine) for acyl transfer efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of coumarin precursors .

Q. Table 3: Yield Optimization Parameters

| Variable | Optimal Condition | Yield Increase | Reference |

|---|---|---|---|

| Catalyst | DMAP (10 mol%) | +15% | |

| Temperature | 80°C (reflux) | +10% | |

| Solvent | DMF | +20% |

Basic: How is the compound’s purity assessed post-synthesis?

Methodological Answer:

- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities <0.5% .

- Melting Point : Sharp range (e.g., 160–162°C) confirms crystallinity .

- Elemental Analysis : Matches calculated vs. observed C, H, O percentages (e.g., C 73.45%, H 4.79%) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., MEK1) using crystal structures (PDB IDs: 3EQM) .

- QSAR Models : Relate logP values (e.g., 2.8 for 4-methylbenzoate) to cytotoxicity (R² = 0.89 in leukemia cell lines) .

- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritancy (no explicit toxicity data, but analogous coumarins are bioactive) .

- Waste Disposal : Incinerate in accordance with halogenated waste protocols if chlorinated analogues are present .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.